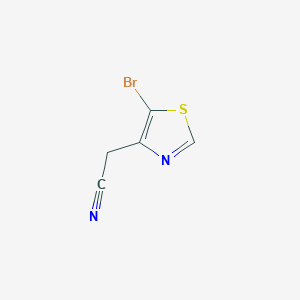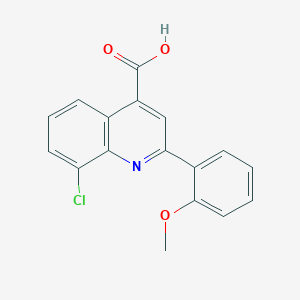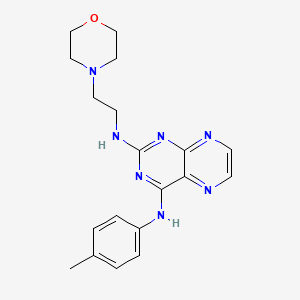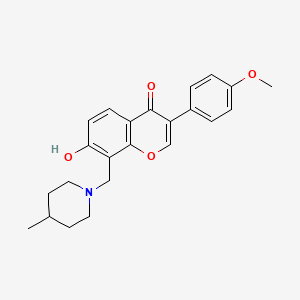![molecular formula C17H17N7O B2480187 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1172342-62-9](/img/structure/B2480187.png)
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a broader class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, known for their diverse pharmacological activities. This class of compounds has been extensively researched for their potential in various biomedical applications, primarily due to their interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones typically involves the reaction of amino-pyrazole with aromatic aldehyde in the presence of heteropolyacids, leading to high yields of the target compounds. A specific example includes the synthesis of derivatives from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, utilizing heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110] as catalysts (Heravi et al., 2007).
Molecular Structure Analysis
The molecular structures of closely related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, revealing intramolecular N-H...O bonds and nearly planar ring structures formed by these hydrogen bonds (Wu et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
- Compounds similar to 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown significant antimicrobial and anticancer activities. Studies found that certain pyrazole and pyrazolopyrimidine derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Chemical Properties
- Research on derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including those with similar structures to the compound , has led to the development of novel isoxazolines and isoxazoles, indicating potential in chemical synthesis and drug design (Rahmouni et al., 2014).
Inhibition of Enzymes and Receptors
- Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with affinity for A1 adenosine receptors, suggesting potential applications in the modulation of these receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).
Catalytic Applications
- The compound and its derivatives have been used in catalytic methods, demonstrating the potential of such compounds in catalysis and organic synthesis, with specific emphasis on high yield production (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Eigenschaften
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-9-4-5-12(6-10(9)2)23-15-13(8-19-23)16(25)21-17(20-15)24-14(18)7-11(3)22-24/h4-8H,18H2,1-3H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBTKHKNZMNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)



![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)


![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)